[1-(4-Fluorophenyl)cyclohexyl]methanamine [1-(4-Fluorophenyl)cyclohexyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13323467
InChI: InChI=1S/C13H18FN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
SMILES: C1CCC(CC1)(CN)C2=CC=C(C=C2)F
Molecular Formula: C13H18FN
Molecular Weight: 207.29 g/mol

[1-(4-Fluorophenyl)cyclohexyl]methanamine

CAS No.:

Cat. No.: VC13323467

Molecular Formula: C13H18FN

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Fluorophenyl)cyclohexyl]methanamine -

Specification

Molecular Formula C13H18FN
Molecular Weight 207.29 g/mol
IUPAC Name [1-(4-fluorophenyl)cyclohexyl]methanamine
Standard InChI InChI=1S/C13H18FN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
Standard InChI Key VPDDMTHLPLVCMM-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CN)C2=CC=C(C=C2)F
Canonical SMILES C1CCC(CC1)(CN)C2=CC=C(C=C2)F

Introduction

[1-(4-Fluorophenyl)cyclohexyl]methanamine is a chemical compound with a molecular formula of C13H18FN and a molecular weight of approximately 221.29 g/mol . It is structurally related to other cyclohexyl compounds, which have been studied for their potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural features, which may influence its pharmacological properties.

Synthesis and Preparation

The synthesis of [1-(4-Fluorophenyl)cyclohexyl]methanamine typically involves the reaction of a suitable precursor with a fluorophenyl group. The specific synthetic route can vary, often involving multiple steps to achieve the desired compound with high purity.

Biological Activity and Research Findings

While specific biological activity data for [1-(4-Fluorophenyl)cyclohexyl]methanamine is limited, compounds with similar structures have shown potential in modulating neurotransmitter systems. For example, related compounds have been investigated for their effects on dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.

CompoundStructural FeaturesUnique Properties
[1-(3-Fluorophenyl)cyclohexyl]methanamineEthyl group replaced by cyclohexaneDifferent pharmacokinetics
[1-(4-Fluorophenyl)cyclohexyl]methanaminePara-substituted phenyl groupPotentially different receptor interactions
[1-(3-Chlorophenyl)cyclohexyl]methanamineChlorine instead of fluorineVariations in lipophilicity

Hydrochloride Salt

The hydrochloride salt of [1-(4-Fluorophenyl)cyclohexyl]methanamine has a molecular formula of C13H19ClFN and a molecular weight of approximately 243.75 g/mol . This salt form is often used to enhance the compound's stability and solubility in aqueous solutions.

PropertyValue (Hydrochloride Salt)
Molecular FormulaC13H19ClFN
Molecular Weight243.75 g/mol
CAS Number771583-24-5 (parent compound)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator